Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17737813
InChI: InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-5-6-8(2)9(12)3/h8-10H,4-7H2,1-3H3
SMILES:
Molecular Formula: C12H20O3
Molecular Weight: 212.28 g/mol

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

CAS No.:

Cat. No.: VC17737813

Molecular Formula: C12H20O3

Molecular Weight: 212.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate -

Specification

Molecular Formula C12H20O3
Molecular Weight 212.28 g/mol
IUPAC Name ethyl 4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
Standard InChI InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)7-5-6-8(2)9(12)3/h8-10H,4-7H2,1-3H3
Standard InChI Key ZQQPYUNJELPDPA-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2(O1)CCCC(C2C)C

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound’s defining characteristic is its spirocyclic architecture, where a six-membered oxane ring is fused to a three-membered oxirane ring at a single carbon atom (the spiro center). This creates a rigid bicyclic framework with restricted conformational flexibility. The 4,5-dimethyl substituents on the oxane ring introduce steric effects that influence reactivity and intermolecular interactions. The ethyl carboxylate group (COOCH2CH3-\text{COOCH}_2\text{CH}_3) provides a polar functional group capable of participating in hydrogen bonding and nucleophilic reactions.

Spectroscopic and Physical Properties

Key physical properties include:

PropertyValueSource
Molecular FormulaC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_{3}
Molecular Weight212.28 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., dichloromethane, ethyl acetate)

The absence of reported boiling and melting points suggests that experimental characterization remains incomplete, highlighting opportunities for future research.

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols are proprietary, analogous spirocyclic esters are typically synthesized via cyclization reactions. A plausible route involves:

  • Formation of the Spirocyclic Core: Reacting a γ,δ-epoxy ketone with a Grignard reagent to form the oxirane ring.

  • Esterification: Treating the resulting spirocyclic acid with ethanol in the presence of a coupling agent (e.g., DCC\text{DCC}) to yield the ethyl carboxylate.

Optimization Challenges

Key challenges include controlling regioselectivity during cyclization and minimizing side reactions such as epoxide ring-opening. Catalytic asymmetric synthesis methods could enhance stereochemical control but remain unexplored for this compound.

Applications in Organic Synthesis

Building Block for Complex Molecules

The compound’s spirocyclic structure and ester functionality make it a valuable intermediate for synthesizing pharmacologically active molecules. For example:

  • Medicinal Chemistry: Spirocyclic frameworks are prevalent in drug candidates targeting neurological disorders and infectious diseases .

  • Materials Science: Rigid spiro structures can enhance the thermal stability of polymers.

Comparative Analysis of Analogues

The table below highlights structural analogues and their distinguishing features:

Compound NameMolecular FormulaKey Differences
Ethyl 1-oxaspiro[2.5]octane-2-carboxylateC10H16O3\text{C}_{10}\text{H}_{16}\text{O}_{3}Lacks methyl substituents
Ethyl 5,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateC12H20O3\text{C}_{12}\text{H}_{20}\text{O}_{3}Altered methyl positions

The 4,5-dimethyl variant’s substitution pattern optimizes steric bulk for selective reactivity.

Future Research Directions

Stereoselective Synthesis

Developing enantioselective routes to access pure stereoisomers will enable structure-activity relationship (SAR) studies. Techniques such as chiral auxiliary-assisted synthesis or enzymatic resolution could be explored.

Biomedical Screening

Collaborative efforts with pharmaceutical researchers could screen the compound against panels of disease-relevant targets (e.g., kinases, GPCRs) to identify lead candidates.

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